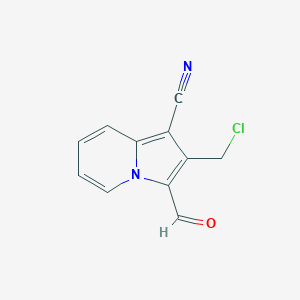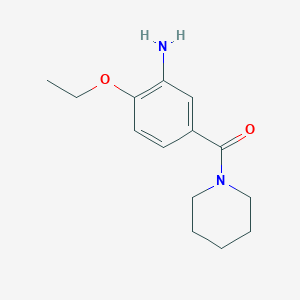![molecular formula C10H18N4 B1414872 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane CAS No. 1152965-12-2](/img/structure/B1414872.png)
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane
Overview
Description
The compound “1-(1-Methyl-1H-pyrazol-4-yl)methanamine” is a simple structure with a molecular formula of C5H9N3 . It has an average mass of 111.145 Da and a monoisotopic mass of 111.079643 Da .
Synthesis Analysis
Pyrazole nucleus, which is a part of the given compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-pyrazol-4-yl)methanamine” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane” are not available, pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Methyl-1H-pyrazol-4-yl)methanamine” include an average mass of 111.145 Da and a monoisotopic mass of 111.079643 Da .
Scientific Research Applications
Synthesis and Chemical Properties
1,4-Diazepines, including derivatives like “1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane,” are two nitrogen-containing seven-membered heterocyclic compounds. They have been actively studied for their synthesis, reactions, and biological evaluation due to their wide range of biological activities. These compounds are significant for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities. Their diverse biological attributes suggest potential pharmaceutical applications, underscoring the importance of 1,4-diazepine derivatives in medicinal chemistry (Rashid et al., 2019).
Biological Significance and Applications
The biological significance of 1,4-diazepine derivatives extends to their potential use in pharmaceutical industries. The extensive research into their synthesis and reactivity has laid the groundwork for exploring these compounds for drug development. The reported biological activities of 1,4-diazepines, such as their antipsychotic and anticancer properties, provide a foundation for further exploration into their therapeutic applications. The diverse biological effects observed in these compounds highlight their potential as versatile agents in treating various conditions, from mental health disorders to infectious diseases and cancer (Rashid et al., 2019).
Future Directions
properties
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-13-8-10(7-12-13)9-14-5-2-3-11-4-6-14/h7-8,11H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFRDOPNEXBERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)
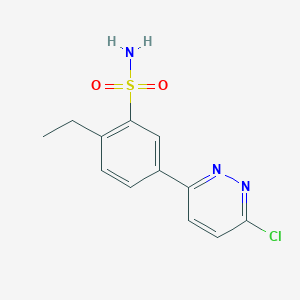
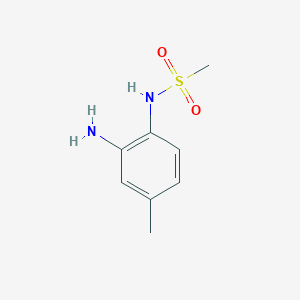
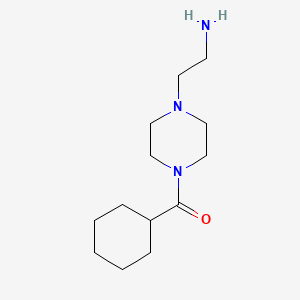

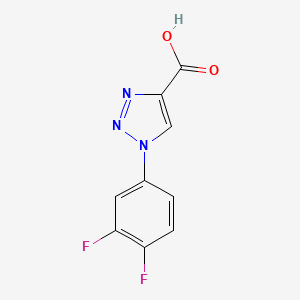
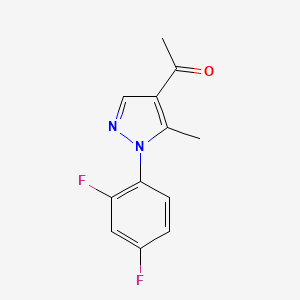
![4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414800.png)
![3-[(3-Methylbutyl)amino]propanenitrile](/img/structure/B1414803.png)
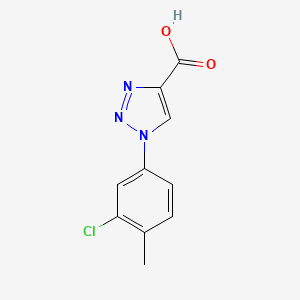
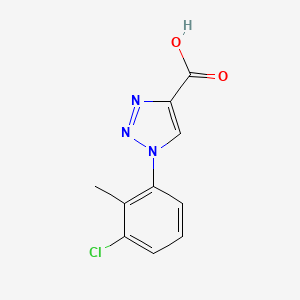
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414809.png)
